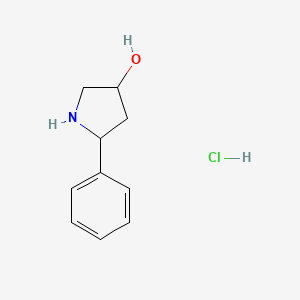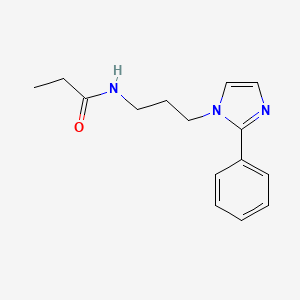
5-Phenylpyrrolidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylpyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The pyrrolidine ring, a key component of this compound, is a five-membered nitrogen heterocycle. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine derivatives are known to be highly reactive substrates for various chemical reactions .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
One study examined the pharmacology of a novel 5-HT(2A) receptor antagonist, highlighting its role in inhibiting platelet aggregation induced by serotonin, which implies potential applications in cardiovascular diseases (Ogawa et al., 2002). This suggests that derivatives of "5-Phenylpyrrolidin-3-ol hydrochloride" could be explored for their cardiovascular benefits.
Antimicrobial and Antimalarial Activity
Another study focused on the synthesis and antimalarial activity of tebuquine and related compounds, demonstrating excellent activity against resistant strains of parasites (Werbel et al., 1986). This indicates potential for "this compound" derivatives in developing new antimalarial agents.
Organic and Medicinal Chemistry Applications
Research on the kinetics and mechanism of transformation of substituted S-[1-phenylpyrrolidin-2-on-3-yl]isothiuronium salts into thiazolidin-4-ones suggests potential in synthetic organic chemistry for the development of novel compounds with various biological activities (Hanusek et al., 2004). Additionally, the discovery of ABT-267, a pan-genotypic inhibitor of HCV NS5A, showcases the use of N-phenylpyrrolidine-based inhibitors in the treatment of hepatitis C, suggesting a potential application area for "this compound" derivatives (DeGoey et al., 2014).
Synthesis and Characterization
Efforts in synthesizing novel antitumor and antimicrobial compounds, such as pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives, demonstrate the role of similar structures in developing new pharmaceutical agents with potential antitumor and antimicrobial activities (B'Bhatt & Sharma, 2017).
Safety and Hazards
While specific safety and hazard information for 5-Phenylpyrrolidin-3-ol hydrochloride is not available, it’s important to handle all chemical substances with appropriate safety measures. Hydrochloric acid, a related compound, is known to be corrosive and can cause serious damage if it comes into contact with the skin, eyes, or internal organs .
Eigenschaften
IUPAC Name |
5-phenylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-9-6-10(11-7-9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCGBDXAKVLDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1888920-18-0 |
Source


|
| Record name | 5-phenylpyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2703011.png)



![3-(4-chlorobenzyl)-1-(2-(4-chlorophenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2703021.png)
![ethyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2703023.png)
![2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2703025.png)
![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2703028.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2703030.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2703034.png)
